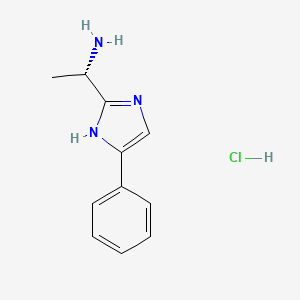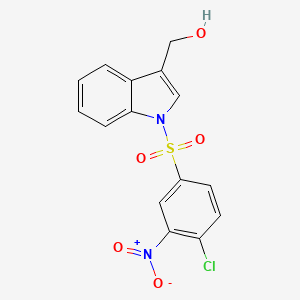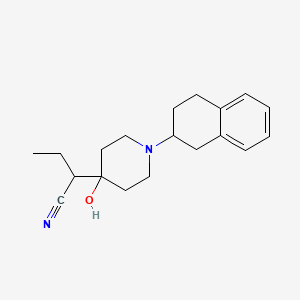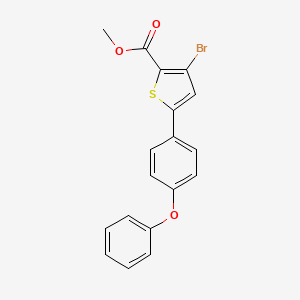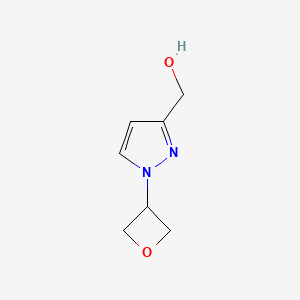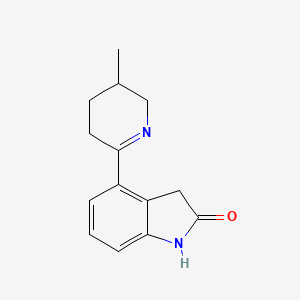
4-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a pyridine ring attached to the indole core, making it a valuable target in various scientific research applications due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses a similar cyclization process but with different starting materials and reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups. This can be achieved using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Various indole alkaloids
Uniqueness: 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one stands out due to its specific structural features, such as the presence of the pyridine ring, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one, highlighting its synthesis, reactions, applications, and mechanisms
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-12(15-8-9)10-3-2-4-13-11(10)7-14(17)16-13/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI 键 |
RUGGOCWUKWAHIG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=NC1)C2=C3CC(=O)NC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


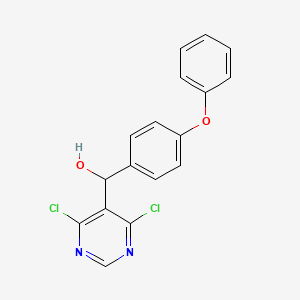
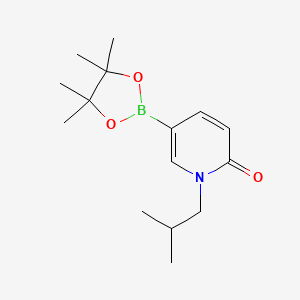


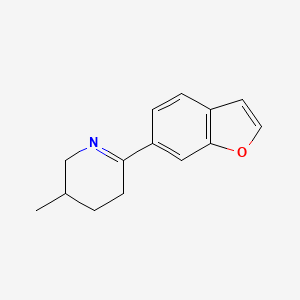
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
